An In-Depth Technical Guide to the Basic Properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
An In-Depth Technical Guide to the Basic Properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). As a key intermediate in the synthesis of the herbicide amicarbazone, a thorough understanding of its chemical and physical characteristics is paramount for process optimization, analytical method development, and safety management. This document synthesizes available data on its molecular structure, physicochemical properties, spectroscopic signature, and reactivity, with a particular focus on the factors governing its basicity. Where specific experimental data for the title compound is not publicly available, this guide presents data from closely related analogues and details the established methodologies for its empirical determination.
Introduction and Molecular Identity
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, also known as 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a heterocyclic organic compound belonging to the triazolone class. Its structure features a five-membered 1,2,4-triazole ring, substituted with an isopropyl group at position 5, an amino group at position 4, and a carbonyl group at position 3. The presence of the exocyclic amino group and the nitrogen-rich triazole ring are the primary determinants of its basic character.
Key Identifiers:
| Identifier | Value |
| Chemical Name | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
| Synonyms | 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 3-Isopropyl-4-amino-1,2,4-triazol-5-one, Amicarbazone Intermediate |
| CAS Number | 96240-10-7[1][2] |
| Molecular Formula | C₅H₁₀N₄O[1] |
| Molecular Weight | 142.16 g/mol [1][3] |
| InChIKey | JIXOMCFZRAAWKK-UHFFFAOYSA-N[3] |
Chemical Structure:
Caption: 2D structure of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction chemistry.
Summary of Physicochemical Data:
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 172 °C | [5][6] |
| Density | 1.46 g/cm³ | [5][6] |
| XLogP3 | -0.3 | [3][6] |
| Solubility | Low in water; Soluble in ethanol and dimethylformamide (DMF) | [5] |
Solubility Profile
The molecule possesses both polar (amino, amide, triazole nitrogens) and non-polar (isopropyl) functionalities. This amphiphilic nature results in limited solubility in water. The computed octanol-water partition coefficient (XLogP3) of -0.3 suggests a slight preference for hydrophilic environments, yet the crystalline structure likely contributes to its low aqueous solubility.[3][6] Qualitatively, it is known to be soluble in polar organic solvents such as ethanol and DMF, which can disrupt the crystal lattice and engage in hydrogen bonding.[5]
Experimental Protocol for Quantitative Solubility Determination:
A recommended method for determining aqueous solubility is the shake-flask method (OECD Guideline 105).
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water (and other relevant solvents) in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
The Nature of Basicity: pKa and Protonation
The basicity of this molecule is a composite of contributions from the exocyclic 4-amino group and the nitrogen atoms of the triazole ring. The lone pair of electrons on the amino group's nitrogen is the primary site of protonation, making it a weak base.
Understanding pKa in the Context of 1,2,4-Triazoles
The 4-amino group is expected to significantly increase the basicity compared to the parent triazole ring. However, the electron-withdrawing effect of the adjacent carbonyl group at C3 and the overall aromatic system will moderate this basicity, making it a weaker base than simple alkylamines. The isopropyl group at C5 is a weak electron-donating group and is expected to have a minor influence on the basicity of the 4-amino group.
Diagram of Basicity Influences:
Caption: Factors influencing the basicity of the title compound.
Experimental and Computational pKa Determination
Potentiometric Titration: This is a standard experimental method to determine pKa.
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).[7]
-
Titrate with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
Computational Prediction: In the absence of experimental data, pKa values can be calculated using quantum chemical methods. These methods, such as those based on density functional theory (DFT) or semi-empirical approaches (e.g., PM6, RM1), use thermodynamic cycles to compute the free energy of protonation.[8] Such studies on other 1,2,4-triazole derivatives have shown good correlation with experimental values.[8]
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for this molecule are not publicly available, the expected characteristics can be derived from known data for similar 4-amino-1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a septet for the methine proton (-CH) of the isopropyl group and a doublet for the two equivalent methyl groups (-CH₃). The protons of the amino group (NH₂) would likely appear as a broad singlet. The N-H proton on the triazole ring would also be present, with its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C=O), the two carbons of the triazole ring, and the carbons of the isopropyl group. The carbonyl carbon would be the most downfield signal. Based on related structures, the triazole ring carbons would be expected in the 150-165 ppm range.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands for 4-amino-1,2,4-triazol-3-one derivatives include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amino) | 3200-3400 | Stretching vibrations, typically two bands |
| N-H (Ring) | 3100-3200 | Stretching vibration |
| C-H (Isopropyl) | 2900-3000 | Aliphatic stretching |
| C=O (Amide) | 1680-1720 | Carbonyl stretching |
| C=N (Triazole) | 1600-1650 | Ring stretching |
| N-N (Triazole) | 1400-1450 | Ring stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), C-amino-1,2,4-triazoles often exhibit fragmentation patterns analogous to pyrrole, involving ring cleavage.[10] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 143.1.
Chemical Reactivity and Synthesis
As an intermediate, the primary reactivity of interest is its conversion to the herbicide amicarbazone. This involves the reaction of the 4-amino group.
Synthesis
A common laboratory and industrial synthesis route involves the reaction of isobutyronitrile with a source of carbohydrazide, often in the presence of a base.[6] An alternative reported synthesis involves the reaction of isopropylamine with 2-cyanoacetate, followed by hydrolysis and oxidation to form the triazolone ring.[5]
Synthetic Pathway Overview:
Caption: A generalized synthetic scheme for the title compound.
Analytical Methodologies
The quantification of this compound is crucial for monitoring reaction progress and for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method:
Given its polar nature, a reverse-phase HPLC method would be suitable.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (likely in the 210-230 nm range for the triazole chromophore).
-
Quantification: External standard calibration with a certified reference standard.
Safety and Handling
According to available Safety Data Sheets (SDS), 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one is not classified as hazardous under GHS for a majority of notifications.[3] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one is a key chemical intermediate whose basic properties are dictated by its 4-amino group, moderated by the electron-withdrawing nature of the triazolone ring. While specific experimental data on its pKa and quantitative solubility are sparse in public literature, this guide has provided a framework for understanding its expected behavior based on analogous structures. Furthermore, it outlines the standard experimental and analytical protocols necessary for researchers to determine these critical parameters, thereby enabling more efficient process development, quality control, and scientific investigation.
References
- Gürbüz, D., et al. (2012). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Solution Chemistry, 41(5), 769-782.
-
ChemBK. (2024). 3-Isopropyl-4-amino-1,2,4-triazol-5-one. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
- İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62.
-
ResearchGate. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Available at: [Link]
- Rollas, S., et al. (2006). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 11(11), 851-860.
-
Pharmaffiliates. (n.d.). 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]
- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
-
PubChem. (n.d.). 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one. National Center for Biotechnology Information. Available at: [Link]
- Heitke, B. T., & McCarty, C. G. (1974). Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles. Canadian Journal of Chemistry, 52(16), 2861-2865.
- Hotsuliak, A. M., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science, (2(48)), 19-27.
-
Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Available at: [Link]
-
Chemsrc. (n.d.). 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one. Available at: [Link]
-
Universidade de São Paulo. (n.d.). Estudo da degradação fotoquímica do herbicida amicarbazona em solução aquosa. Available at: [Link]
-
Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. CAS#:96240-10-7 | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
